molecular formula C11H10N4O3 B2458295 Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate CAS No. 2138308-19-5

Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate

Cat. No.: B2458295
CAS No.: 2138308-19-5
M. Wt: 246.226
InChI Key: SRELJLNLFUHREG-UHFFFAOYSA-N
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Description

Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a formylpyrazolylmethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common route starts with the formation of the pyrazine ring, followed by the introduction of the formylpyrazolylmethyl group. This can be achieved through a series of condensation and cyclization reactions under controlled conditions. For instance, the formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of Methyl 5-[(3-carboxypyrazol-1-yl)methyl]pyrazine-2-carboxylate.

    Reduction: Formation of Methyl 5-[(3-hydroxymethylpyrazol-1-yl)methyl]pyrazine-2-carboxylate.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(3-hydroxymethylpyrazol-1-yl)methyl]pyrazine-2-carboxylate
  • Methyl 5-[(3-carboxypyrazol-1-yl)methyl]pyrazine-2-carboxylate
  • Methyl 5-[(3-bromopyrazol-1-yl)methyl]pyrazine-2-carboxylate

Uniqueness

Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structure also allows for the exploration of diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-11(17)10-5-12-9(4-13-10)6-15-3-2-8(7-16)14-15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELJLNLFUHREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CN2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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